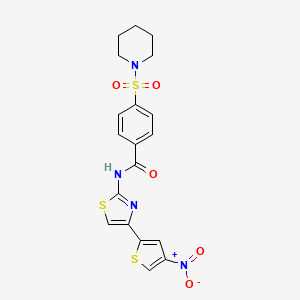

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S3/c24-18(21-19-20-16(12-30-19)17-10-14(11-29-17)23(25)26)13-4-6-15(7-5-13)31(27,28)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHCEPNRRCAMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiazole ring : Known for its biological activity, it can interact with various enzymes.

- Nitrothiophen group : This moiety can undergo redox reactions, contributing to its biological effects.

- Piperidine sulfonamide group : Enhances solubility and bioavailability, potentially allowing for better cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can inhibit enzyme activity by mimicking substrate interactions, potentially affecting metabolic pathways.

- Reactive Oxygen Species Generation : The nitro group may generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which can induce apoptosis in cancer cells.

- Cell Membrane Penetration : The piperidine sulfonamide enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 6 | 9 |

| S. epidermidis | 7 | 6 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with structural similarities have been reported to induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and enzyme inhibition .

Case Studies

- Antibacterial Activity Study : A recent investigation into a series of thiazole derivatives demonstrated their potential as antibacterial agents when used in conjunction with cell-penetrating peptides. The study found that certain substitutions on the thiazole ring significantly enhanced antibacterial efficacy against multiple strains of bacteria .

- Anticancer Efficacy : In vitro studies revealed that specific derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further exploration .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*Calculated based on molecular formula.

- Thermal Stability : High melting points in analogs (e.g., 177.2°C for 2D216) suggest crystalline stability, which may correlate with the target’s solid-state properties .

Research Findings and Mechanistic Insights

- Immunomodulatory Activity: Analogs like 2D216 and 2D291 potentiate TLR adjuvants (e.g., MPLA) by prolonging NF-κB signaling, a mechanism likely shared by the target compound due to its piperidinylsulfonyl group .

- Enzyme Interactions : Thiazole derivatives with sulfonamide groups (e.g., ’s GSK735826A) inhibit kinases, suggesting the target may similarly target ATP-binding pockets .

Q & A

Q. Advanced Research Focus

- Nitro group : Essential for electron-withdrawing effects, enhancing binding to redox-active enzymes (e.g., adenosine receptors in ). Replacement with methyl or methoxy groups reduces affinity by 10-fold .

- Piperidine sulfonyl group : Increases lipophilicity (logP ~2.5) and metabolic stability, as seen in PET radioligands (). Switching to smaller groups (e.g., methylsulfonyl) lowers brain uptake specificity .

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with mGluR1 (e.g., piperidine sulfonyl forms H-bonds with Arg323 in ) .

- QSAR models : Correlate substituent electronegativity with logBB (blood-brain barrier penetration). Nitro groups improve CNS uptake (logBBcalc: -0.04 vs. -1.57 for non-nitro analogues in ) .

- DFT calculations : Assess stability of tautomeric forms (e.g., thiazole vs. thiazolidinone) .

How to address discrepancies between in vitro and in vivo biological assay results?

Q. Advanced Research Focus

- In vitro vs. in vivo metabolism : Use liver microsomes to identify metabolites (e.g., nitro reduction to amine in ). Co-administer CYP450 inhibitors (e.g., ketoconazole) to stabilize active forms .

- Protein binding : Measure free fraction using equilibrium dialysis. High plasma protein binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .

- Dose optimization : Adjust for bioavailability (e.g., 2D216 in showed 47% cerebellar uptake reduction at 120 min, requiring timed dosing) .

What are the best practices for optimizing reaction scalability without compromising purity?

Q. Basic Research Focus

- Catalyst screening : Use Pd/C or Ni catalysts for nitro group reductions (avoiding over-reduction to amine byproducts) .

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis .

- Process monitoring : In-line FTIR to track intermediate formation (e.g., thiazole cyclization at 160°C) .

How to validate target engagement in complex biological systems?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.